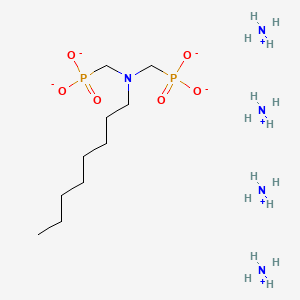
Tetraammonium ((octylimino)bis(methylene))bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraammonium [(octylimino)bis(methylene)]bisphosphonate is a chemical compound with the molecular formula C10H37N5O6P2 and a molecular weight of 385.38 g/mol. It is known for its unique structure, which includes a bisphosphonate group, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetraammonium [(octylimino)bis(methylene)]bisphosphonate typically involves the reaction of octylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure. The process can be summarized as follows:
Reactants: Octylamine, formaldehyde, and phosphorous acid.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a controlled temperature and pH.
Product Isolation: The product is isolated through filtration and purification processes to obtain the pure tetraammonium [(octylimino)bis(methylene)]bisphosphonate.
Industrial Production Methods
In industrial settings, the production of tetraammonium [(octylimino)bis(methylene)]bisphosphonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tetraammonium [(octylimino)bis(methylene)]bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The bisphosphonate group can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Conditions: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bisphosphonate derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Tetraammonium [(octylimino)bis(methylene)]bisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in bone-related diseases due to its bisphosphonate structure.
Industry: It is used in industrial processes, including the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of tetraammonium [(octylimino)bis(methylene)]bisphosphonate involves its interaction with specific molecular targets. The bisphosphonate group in the compound allows it to bind to hydroxyapatite in bones, inhibiting bone resorption by osteoclasts. This mechanism is similar to other bisphosphonates, which are known to reduce osteoclast activity and promote osteoclast apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Alendronate
- Ibandronate
- Risedronate
- Zoledronic Acid
Uniqueness
Tetraammonium [(octylimino)bis(methylene)]bisphosphonate is unique due to its specific structure, which includes an octyl group and a bisphosphonate moiety. This structure provides it with distinct chemical and biological properties compared to other bisphosphonates .
Propriétés
Numéro CAS |
94113-32-3 |
|---|---|
Formule moléculaire |
C10H37N5O6P2 |
Poids moléculaire |
385.38 g/mol |
Nom IUPAC |
tetraazanium;N,N-bis(phosphonatomethyl)octan-1-amine |
InChI |
InChI=1S/C10H25NO6P2.4H3N/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);4*1H3 |
Clé InChI |
ROGYYLQRCJOSSN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















